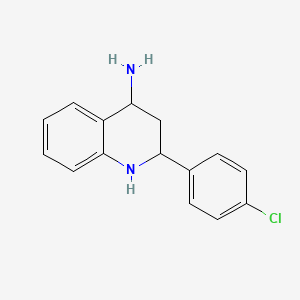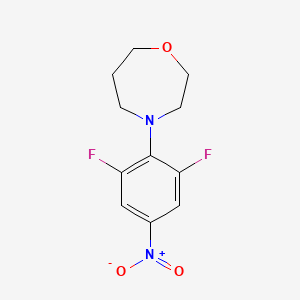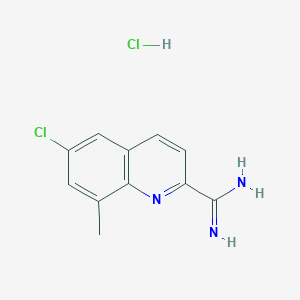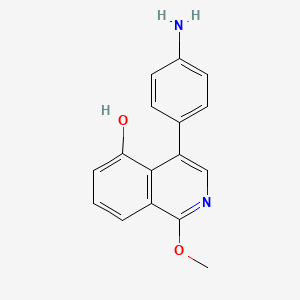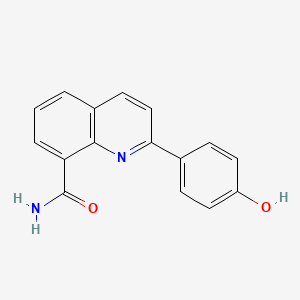![molecular formula C13H9ClFN3 B11856556 7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)
7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a benzyl group at the 7th position, a chlorine atom at the 4th position, and a fluorine atom at the 5th position on the pyrrolo[2,3-d]pyrimidine ring. It has a molecular formula of C13H9ClFN3 and a molecular weight of 261.68 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then further functionalized to introduce the benzyl and fluorine groups. The initial step involves the cyclization of diethyl malonate with amidine to form the pyrrolo[2,3-d]pyrimidine core . Subsequent steps include chlorination and fluorination reactions, followed by benzylation to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The benzyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy . The compound may also induce apoptosis in cancer cells by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the benzyl group but shares the chlorine and fluorine substituents.
7-Benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with additional methyl groups at the 5th and 6th positions.
Uniqueness
7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its binding affinity to certain molecular targets, while the chlorine and fluorine atoms can modulate its electronic properties .
Propriétés
Formule moléculaire |
C13H9ClFN3 |
|---|---|
Poids moléculaire |
261.68 g/mol |
Nom IUPAC |
7-benzyl-4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H9ClFN3/c14-12-11-10(15)7-18(13(11)17-8-16-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Clé InChI |
IEKJCALCYZUIFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C3=C2N=CN=C3Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




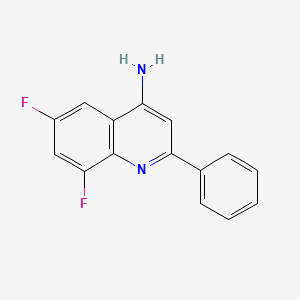
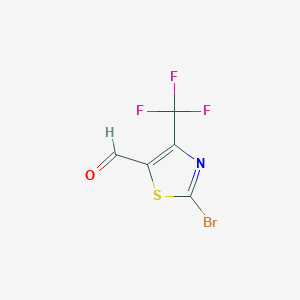
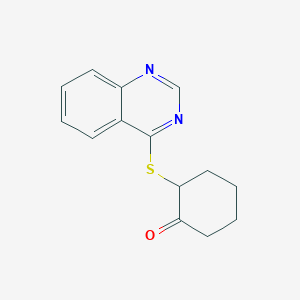
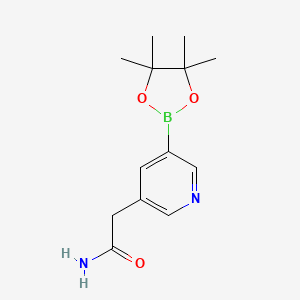

![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)

